Fmoc-L-norvaline

Overview

Description

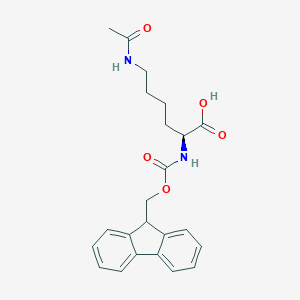

Fmoc-L-norvaline, also known as Fmoc-nva-oh, is a tumor-targeting polypeptide used in the preparation of polypeptide drug conjugates . It is also used as a standard in the quantification of proteinogenic amino acids .

Synthesis Analysis

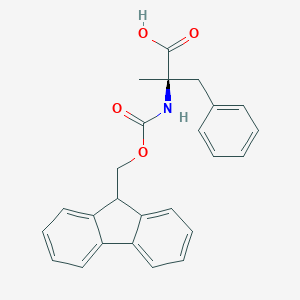

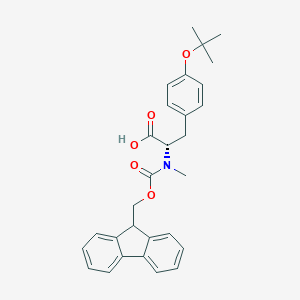

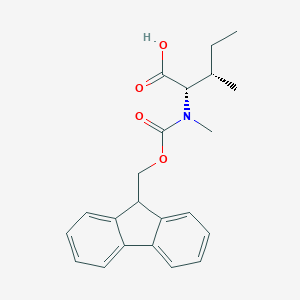

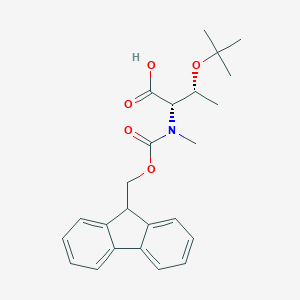

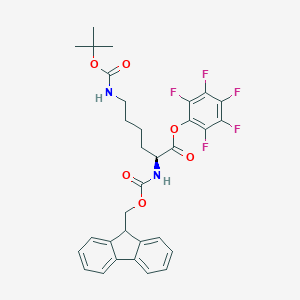

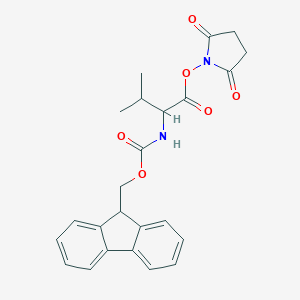

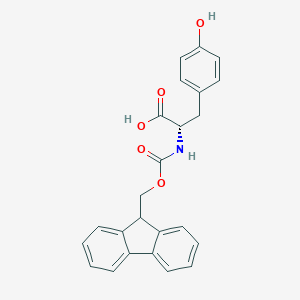

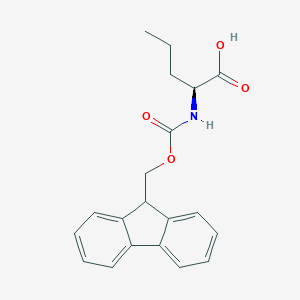

The synthesis of this compound involves the derivatization of primary and secondary amino groups with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This process takes about 5 minutes, and the resulting amino acid derivatives can be rapidly purified from the matrix by solid-phase extraction (SPE) on HR-X resin and separated by reversed-phase HPLC .Molecular Structure Analysis

The molecular formula of this compound is C20H21NO4, and its molecular weight is 339.4 . The Fmoc derivatives yield several amino acid-specific fragment ions, which allows for the selection of amino acid-specific MRM transitions .Chemical Reactions Analysis

The chemical reactions involving this compound include the protection of amine groups using Fmoc-Cl and the subsequent detection of the derivatives by LC–ESI–MS/MS using multiple reaction monitoring (MRM) .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a melting point of 143-150 °C . It is soluble in DMF .Scientific Research Applications

Analytical Methodologies : Fmoc-L-norvaline is utilized in developing analytical methodologies for the enantioseparation and quantification of amino acids. These methods are important in pharmaceutical and food analysis, particularly for dietary supplements and biological samples (Xu et al., 2019); (Pérez-Míguez et al., 2016); (Ziegler & Abel, 2014).

Synthesis of Glycopeptides : It is used in the synthesis of glycopeptides related to type II collagen, which is significant in the study of autoimmune diseases like rheumatoid arthritis (Broddefalk et al., 1998).

Surfactant Properties : Sodium salts of amino acids with Fmoc groups, including this compound, exhibit surfactant properties. This finding opens new avenues for research in biochemistry and materials science (Vijay & Polavarapu, 2012).

Selective PPARgamma Modulator : Fmoc-L-Leucine, a related compound, has been found to modulate PPARgamma in a unique manner, suggesting potential for this compound in similar pathways (Rocchi et al., 2001).

Biosynthesis of L-Norvaline : A study focused on the biosynthesis of L-norvaline from DL-norvaline for pharmaceutical applications, highlighting its importance in drug production processes (Yunlong et al., 2017).

Therapeutic Applications : L-Norvaline, has shown promise as a therapeutic agent against Alzheimer’s disease, offering neuroprotective effects and potential in treating other neurodegenerative disorders (Polis et al., 2019).

Self-Assembly in Bioactive Compounds : It is used in the study of self-assembly of bioactive compounds. For example, Fmoc-modified amino acids and peptides, which include this compound, have been shown to self-assemble, leading to applications in cell cultivation, drug delivery, and other therapeutic uses (Tao et al., 2016).

Metabolic Syndrome Treatment : L-Norvaline has been studied for its effects in treating metabolic syndrome, demonstrating its potential in managing symptoms of this condition (Dobhal et al., 2021).

Mechanism of Action

Fmoc-Nva-OH, also known as Fmoc-L-norvaline, is a compound used in peptide synthesis . This article provides an in-depth look at its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Fmoc-Nva-OH is primarily used as a building block in the synthesis of peptides . Its main target is the amino acid sequence of the peptide being synthesized. The role of Fmoc-Nva-OH is to provide the norvaline amino acid residue in the peptide chain .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of Fmoc-Nva-OH serves as a temporary protecting group for the amine at the N-terminus of the peptide chain . This protection allows for the sequential addition of amino acids without unwanted side reactions . The Fmoc group is then removed with a piperidine solution, allowing the next amino acid to be added .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-Nva-OH is peptide synthesis . The addition of the norvaline residue by Fmoc-Nva-OH can influence the structure and function of the resulting peptide, potentially affecting various downstream biochemical processes depending on the specific peptide being synthesized .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is crucial for its role in peptide synthesis .

Result of Action

The primary result of Fmoc-Nva-OH’s action is the successful incorporation of the norvaline residue into the peptide chain . This can have various molecular and cellular effects depending on the nature of the peptide being synthesized.

Action Environment

The efficacy and stability of Fmoc-Nva-OH can be influenced by various environmental factors. For instance, the compound should be stored at a temperature between 2-30°C to maintain its stability . Furthermore, the reaction conditions, including the pH and the presence of other reagents, can affect the efficiency of the Fmoc deprotection and peptide bond formation processes .

Safety and Hazards

Future Directions

Fmoc-L-norvaline, like other amino acids, serves as a building block for proteins and is a precursor for the biosynthesis of nucleic acids. It has numerous applications, including the production of biofuel with higher energy content. There is a high interest in modifying amino acid contents in living organisms, especially in plants .

properties

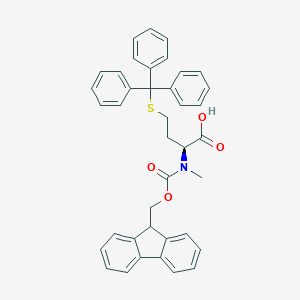

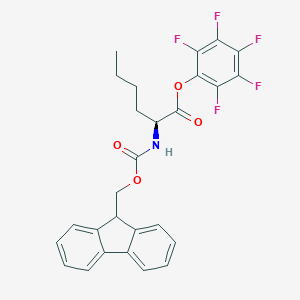

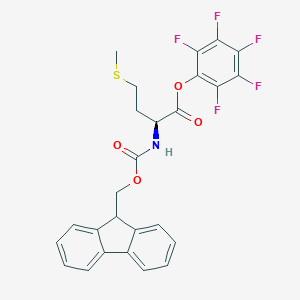

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426880 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135112-28-6 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.